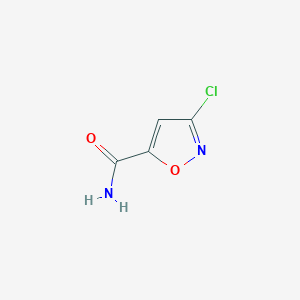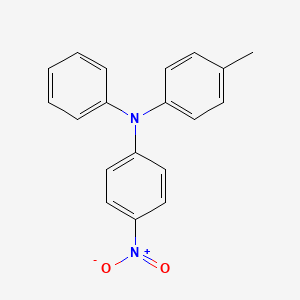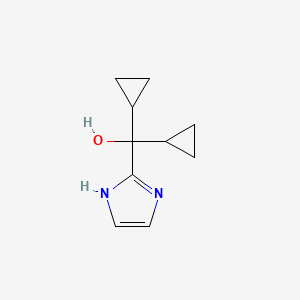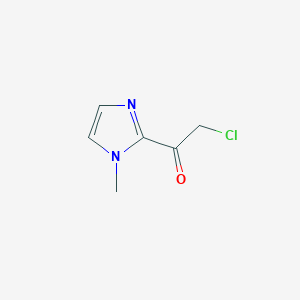![molecular formula C9H8ClN3O2 B1419858 ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1083181-27-4](/img/structure/B1419858.png)
ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
描述
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a chloro substituent at the 6-position and an ethyl ester group at the 3-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design .
作用机制
Target of Action
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound that has been shown to inhibit several important proteins . These proteins include cyclin-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases . These proteins play crucial roles in various biological processes, including cell cycle regulation, viral replication, inflammatory responses, and oxidative stress .
Mode of Action
It is believed that the compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction can lead to changes in cellular processes controlled by these proteins, potentially resulting in therapeutic effects .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its broad range of protein targets . For instance, by inhibiting cyclin-dependent kinases, it may affect the cell cycle regulation pathway. By inhibiting HIV reverse transcriptase, it could impact the viral replication pathway. Similarly, by inhibiting inflammatory mediators like IL-6 and TNF-, it may influence inflammatory pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular context and the proteins it targets. For example, if the compound inhibits cyclin-dependent kinases in cancer cells, it could halt cell cycle progression and induce cell death . If it inhibits HIV reverse transcriptase in HIV-infected cells, it could prevent the virus from replicating .
生化分析
Biochemical Properties
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound can bind to nucleic acids, potentially interfering with processes such as DNA replication and transcription .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, this compound can induce cell cycle arrest and promote programmed cell death in certain cancer cell lines . Furthermore, this compound can modulate gene expression, leading to changes in the levels of various proteins that are essential for cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction involved . Additionally, this compound can interact with transcription factors, altering their ability to bind to DNA and regulate gene expression . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH . Long-term exposure to this compound has been shown to cause sustained changes in cellular function, including alterations in cell signaling and gene expression . These effects can persist even after the compound has been removed, indicating potential long-term impacts on cellular health .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can inhibit specific enzymes and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to disrupt essential biochemical processes and induce oxidative stress . Threshold effects have also been observed, where a minimal effective dose is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The compound can also influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis . Additionally, this compound can interact with cofactors such as NADH and ATP, affecting their availability and utilization in metabolic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation . This compound can also be distributed to different tissues, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound can be phosphorylated or acetylated, altering its binding affinity and interaction with other biomolecules . These modifications can enhance or inhibit its biological activity, depending on the specific context .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro substituent at the 6-position can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols under basic conditions.
Ester hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazolopyridine derivatives.
Ester hydrolysis: Formation of 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Oxidation and reduction: Formation of N-oxides or dihydro derivatives.
科学研究应用
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly targeting tropomyosin receptor kinases (TRKs) which are implicated in cancer.
Biological Studies: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Chemical Biology: It serves as a probe to study the biological pathways involving pyrazolopyridine derivatives.
Industrial Applications: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives:
Ethyl 6-amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Similar structure but with an amino group instead of a chloro group, showing different biological activities.
Ethyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: Contains a methyl group at the 6-position, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
属性
IUPAC Name |
ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-5-3-4-6(10)11-8(5)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWDCTIHADYWNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=NC2=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670282 | |
| Record name | Ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-27-4 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 6-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1083181-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)





![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)


